AP1867-3-(aminoethoxy)

Description

BenchChem offers high-quality AP1867-3-(aminoethoxy) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AP1867-3-(aminoethoxy) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

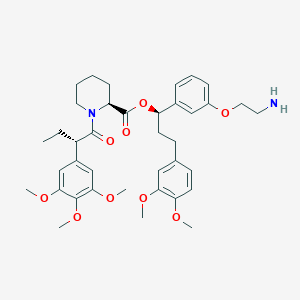

[(1R)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N2O9/c1-7-29(27-23-34(45-4)36(47-6)35(24-27)46-5)37(41)40-19-9-8-13-30(40)38(42)49-31(26-11-10-12-28(22-26)48-20-18-39)16-14-25-15-17-32(43-2)33(21-25)44-3/h10-12,15,17,21-24,29-31H,7-9,13-14,16,18-20,39H2,1-6H3/t29-,30-,31+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXMLUSGUQVKAO-RWSKJCERSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AP1867-3-(aminoethoxy) mechanism of action in PROTACs

An In-Depth Technical Guide on the Mechanism of Action of AP1867-3-(aminoethoxy) in PROTACs

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] These bifunctional molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This guide focuses on the specific role and mechanism of AP1867-3-(aminoethoxy), a key component in the degradation tag (dTAG) system, a powerful chemical biology tool for inducing targeted protein degradation.[3][4]

AP1867 is a synthetic, cell-permeable ligand designed to specifically bind to a mutant form of the FK506-binding protein 12 (FKBP12), namely FKBP12(F36V).[5] The AP1867-3-(aminoethoxy) derivative provides a convenient attachment point for a linker, enabling its incorporation into a PROTAC.[6][7][8] In the dTAG system, the POI is genetically fused to the FKBP12(F36V) "tag." The AP1867-based PROTAC then acts as a bridge, bringing the tagged protein into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the entire fusion protein.[3] This technology allows for the acute and rapid depletion of a target protein, providing significant advantages over traditional genetic knockout or RNA interference methods.[4]

Core Mechanism of Action: The dTAG System

The mechanism of AP1867-based PROTACs is centered on the chemically induced formation of a ternary complex involving the target protein (fused to a tag), the PROTAC molecule, and an E3 ubiquitin ligase.[1] This process hijacks the cell's natural protein disposal machinery.[9]

The key steps are as follows:

-

Target Recognition: The target protein of interest (POI) is first genetically engineered to be expressed as a fusion protein with the FKBP12(F36V) mutant tag. This tag creates a specific binding pocket for AP1867 that is not present in the wild-type protein.[3]

-

PROTAC Engagement: The AP1867-based PROTAC is introduced to the system. The AP1867 "warhead" of the PROTAC selectively binds to the FKBP12(F36V) tag on the fusion protein.[6][10]

-

E3 Ligase Recruitment: The other end of the PROTAC molecule bears a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][11] This ligand recruits the E3 ligase complex.

-

Ternary Complex Formation: The simultaneous binding of the PROTAC to both the POI-FKBP12(F36V) and the E3 ligase results in the formation of a stable ternary complex (POI-FKBP12(F36V) :: PROTAC :: E3 Ligase).[12] The stability and formation kinetics of this complex are critical for degradation efficiency.[1]

-

Ubiquitination: Within the ternary complex, the E3 ligase acts as a catalyst, facilitating the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to surface-exposed lysine residues on the target protein.[9][13] This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitin chain serves as a recognition signal for the 26S proteasome.[9] The proteasome unfolds and degrades the entire target fusion protein into small peptides, while the PROTAC molecule is released and can catalyze further rounds of degradation.

Visualization of the dTAG Signaling Pathway

The following diagram illustrates the catalytic cycle of an AP1867-based PROTAC within the dTAG system.

Caption: The catalytic cycle of protein degradation via the AP1867-based dTAG system.

Quantitative Data Presentation

The efficacy of a PROTAC is determined by several quantitative parameters, including binding affinities, ternary complex cooperativity, and degradation potency. While specific data for AP1867-3-(aminoethoxy) itself is limited in the public domain, data from dTAG systems and analogous PROTACs illustrate the key metrics.

Table 1: Binding Affinities & Ternary Complex Cooperativity

| Component | Interacting Partner | Method | Kd (nM) | Cooperativity (α) | Reference |

| AP1867 | Wild-type FKBP12 | - | 67 | N/A | [5] |

| MZ1 (VHL-based BRD4 PROTAC) | VHL | ITC | 67 ± 8 | N/A | [1] |

| MZ1 + BRD4BD2 | VHL | ITC | 4.4 ± 1.0 | ~15 | [1] |

| AT1 (VHL-based BRD4 PROTAC) | VHL + BRD4BD2 | SPR | - | ~5 | [12] |

-

Kd (Dissociation Constant): Measures the binding affinity between two components. A lower Kd indicates a stronger interaction.

-

Cooperativity (α): A crucial parameter in PROTAC efficiency.[12] It is the ratio of the binary Kd (PROTAC to E3 ligase) to the ternary Kd (PROTAC to E3 ligase in the presence of the target protein).[12]

-

α > 1 (Positive Cooperativity): The target protein enhances the binding of the PROTAC to the E3 ligase, stabilizing the ternary complex.[12]

-

α < 1 (Negative Cooperativity): The presence of the target protein weakens the PROTAC-E3 ligase interaction.[12]

-

α = 1 (No Cooperativity): The binding events are independent.[12]

-

Table 2: Degradation Potency

| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |

| dTAG-13 | FKBP12(F36V)-fused targets | Various | Sub-nanomolar to low nanomolar | >90% | 2-6 | [3] |

| FKBP12 PROTAC FM4 | MTH1 | - | 0.09–0.22 | - | - | [14] |

| LC-2 | Endogenous KRASG12C | - | - | Significant | - | [1] |

-

DC50 (Degradation Concentration 50%): The concentration of PROTAC required to degrade 50% of the target protein.

-

Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved.

Experimental Protocols

Validating the mechanism and efficacy of an AP1867-based PROTAC involves several key experiments.

Western Blotting for Protein Degradation

This is the most common method to quantify the reduction in target protein levels.

Methodology:

-

Cell Culture and Treatment: Plate cells expressing the FKBP12(F36V)-tagged POI. Treat cells with a dose-response range of the AP1867-PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 6, 12, 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody specific to the POI or the tag. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Measure band intensities using densitometry software. Normalize the POI band intensity to the loading control to determine the percentage of remaining protein relative to the DMSO control.

Visualization of Western Blot Workflow

Caption: Standard experimental workflow for assessing protein degradation by Western Blot.

Ternary Complex Formation Assays

These biophysical techniques are used to measure the binding affinities and cooperativity of the ternary complex.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of molecules. To measure ternary complex formation, the E3 ligase can be placed in the cell, and the PROTAC is titrated in, either in the presence or absence of the target protein. The difference in binding thermodynamics reveals the cooperativity.[1]

-

Surface Plasmon Resonance (SPR): An optical technique that measures binding events in real-time.[12] An E3 ligase can be immobilized on a sensor chip. A solution containing the PROTAC and the target protein is then flowed over the chip. The resulting sensorgrams provide kinetic data (kon, koff) and affinity (Kd) for the formation of the ternary complex.[12]

In Vivo Solution Preparation

For animal studies, proper formulation of the PROTAC is critical for bioavailability.

Example Protocol for In Vivo Working Solution: [5][6][11]

-

Prepare Stock Solution: Dissolve the AP1867-PROTAC in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).

-

Prepare Vehicle: A common vehicle consists of PEG300, Tween-80, and Saline.

-

Dilution: Sequentially add co-solvents. For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:

-

Take 100 µL of the 50 mg/mL DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of Saline to reach a final volume of 1 mL.

-

-

Administration: The working solution should be prepared fresh on the day of use. Sonication or gentle heating can be used if precipitation occurs.[6]

Conclusion

AP1867-3-(aminoethoxy) is a pivotal chemical tool that enables the powerful dTAG system for targeted protein degradation. Its mechanism of action relies on the specific recognition of the FKBP12(F36V) tag, facilitating the recruitment of an E3 ligase to a designated protein of interest. This leads to the formation of a productive ternary complex, ubiquitination, and proteasomal degradation. The ability to rapidly and selectively deplete proteins makes this system an invaluable asset for researchers in drug development and cell biology, allowing for the functional validation of novel drug targets and a deeper understanding of complex biological processes.

References

- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AP1867-3-(aminoethoxy) - CD Bioparticles [cd-bioparticles.net]

- 8. AP1867-3-(aminoethoxy) - MedChem Express [bioscience.co.uk]

- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 10. AP1867-3-(aminoethoxy) | CymitQuimica [cymitquimica.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

principle of FKBP ligand in targeted protein degradation

An In-depth Technical Guide on the Principle of FKBP Ligands in Targeted Protein Degradation

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A key strategy within TPD is the use of bifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

FK506 binding proteins (FKBPs), particularly FKBP12, have become instrumental in the development of TPD strategies. Potent and well-characterized ligands for FKBPs serve as valuable components in the design of these novel therapeutics. This technical guide provides an in-depth exploration of the core principles of FKBP ligands in targeted protein degradation, focusing on their mechanism of action, key experimental methodologies, and data interpretation.

Core Principle: The PROTAC Mechanism

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. In the context of this guide, the focus is on PROTACs that utilize FKBP ligands to target FKBP family members for degradation.

The mechanism of action for an FKBP-targeting PROTAC can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to an FKBP protein (e.g., FKBP12) and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This brings the E3 ligase into close proximity with the FKBP target.

-

Ubiquitination: The recruited E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the FKBP protein. This results in the formation of a polyubiquitin chain on the target.

-

Proteasomal Degradation: The polyubiquitinated FKBP is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, thereby eliminating it from the cell. The PROTAC molecule is then released and can engage in another cycle of degradation.

This catalytic mode of action is a key advantage of PROTACs, as a single molecule can induce the degradation of multiple target protein molecules.

Key Components and Considerations

-

FKBP Ligands: The choice of FKBP ligand is critical for the potency and selectivity of the PROTAC. Ligands are often derived from known FKBP inhibitors, such as the immunosuppressant rapamycin or synthetic ligands like AP21967. The affinity of the ligand for the specific FKBP isoform plays a significant role in the efficiency of degradation.

-

E3 Ligase Ligands: The most commonly used E3 ligase ligands are derivatives of pomalidomide or lenalidomide for Cereblon (CRBN) and ligands based on the VHL-HIF-1α interaction for the Von Hippel-Lindau (VHL) E3 ligase. The choice of E3 ligase can influence the degradation profile and potential off-target effects.

-

Linker: The linker is not merely a spacer but plays a crucial role in optimizing the formation of a productive ternary complex. The length, composition, and attachment points of the linker can significantly impact the potency and selectivity of the PROTAC.

Quantitative Data Summary

The following tables summarize key quantitative data for representative FKBP-targeting PROTACs. This data is essential for comparing the efficacy and characteristics of different molecules.

Table 1: Binding Affinities of FKBP Ligands and E3 Ligase Ligands

| Ligand | Target | Binding Affinity (Kd) | Assay Method | Reference |

| FK506 | FKBP12 | 0.6 nM | SPR | |

| SLF | FKBP12 | 20 nM | ITC | |

| Pomalidomide | Cereblon | 1.8 µM | TR-FRET | |

| VHL-1 | VHL | 190 nM | FP |

Table 2: Degradation Potency and Efficacy of FKBP12 PROTACs

| PROTAC | E3 Ligase | DC50 | Dmax | Cell Line | Reference |

| PROTAC 1 | VHL | 10 nM | >95% | HEK293 | |

| PROTAC 2 | CRBN | 25 nM | ~90% | HeLa | |

| dTAG-13 | VHL | <1 nM | >95% | Various |

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of FKBP-targeting PROTACs.

Target Protein Degradation Assay (Western Blot)

Objective: To quantify the reduction in FKBP protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293, HeLa) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Normalize the protein lysates and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the FKBP target and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a species-specific HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the FKBP signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.

Ternary Complex Formation Assay (TR-FRET)

Objective: To measure the formation of the FKBP-PROTAC-E3 ligase ternary complex.

Methodology:

-

Reagents: Purified recombinant His-tagged FKBP, GST-tagged E3 ligase (e.g., VHL-ElonginB-ElonginC complex), and the PROTAC of interest. Terbium-conjugated anti-His antibody and a fluorescently labeled anti-GST antibody.

-

Assay Setup: In a microplate, combine the FKBP protein, the E3 ligase complex, and serial dilutions of the PROTAC in an appropriate assay buffer.

-

Antibody Addition: Add the terbium-conjugated anti-His antibody and the fluorescently labeled anti-GST antibody to the wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation and antibody binding.

-

Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. The signal is generated when the donor (terbium) and acceptor fluorophores are brought into close proximity by the formation of the ternary complex.

-

Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" often observed in PROTAC-induced ternary complex formation.

Ubiquitination Assay (In Vitro)

Objective: To demonstrate the PROTAC-dependent ubiquitination of the FKBP target.

Methodology:

-

Reaction Components: Assemble a reaction mixture containing E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, the purified FKBP target, the E3 ligase complex, and the PROTAC. Include a control reaction without the PROTAC.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the FKBP target.

-

Detection: The appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated FKBP will indicate successful ubiquitination.

Visualizations of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts and workflows discussed.

Caption: The catalytic cycle of an FKBP-targeting PROTAC.

Caption: Experimental workflow for a Western blot-based degradation assay.

Caption: Logical relationship of components forming the ternary complex.

Conclusion

The use of FKBP ligands in targeted protein degradation represents a powerful and versatile approach in modern drug discovery. The principles outlined in this guide, from the fundamental mechanism of PROTAC action to the detailed experimental protocols for their evaluation, provide a solid foundation for researchers and drug development professionals. The ability to rationally design and optimize these molecules, guided by quantitative data and a thorough understanding of the underlying biology, will continue to drive the development of novel therapeutics for a wide range of diseases. The dTAG system, which utilizes a specific FKBP12 mutant and a corresponding degrader, further highlights the modularity and power of this technology for target validation and studying protein function. As the field of targeted protein degradation continues to evolve, the foundational principles established with FKBP-targeting PROTACs will undoubtedly inform the design of next-generation protein degraders.

AP1867-3-(aminoethoxy): A Technical Guide to a Key Component of the dTAG System

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP1867-3-(aminoethoxy) is a synthetic, cell-permeable small molecule that serves as a crucial component in the innovative degradation tag (dTAG) system for targeted protein degradation.[1][][3][4] This technology offers researchers precise temporal control over the abundance of a specific protein of interest (POI), enabling in-depth functional analysis and target validation.[][5][6][7][8] AP1867-3-(aminoethoxy) functions as a high-affinity ligand for a mutated form of the FK506-binding protein 12 (FKBP12), specifically the F36V variant (FKBP12F36V).[][5][9] This specificity allows for the selective recruitment of an E3 ubiquitin ligase to a POI that has been genetically tagged with FKBP12F36V, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of AP1867-3-(aminoethoxy), including detailed experimental protocols and pathway diagrams.

Chemical Structure and Properties

AP1867-3-(aminoethoxy) is a derivative of AP1867, modified with a 3-(aminoethoxy) group. This modification is critical for its utility in the synthesis of proteolysis-targeting chimeras (PROTACs), where the amino group can be used as a handle for linker attachment.[1][3][4][10]

2D Chemical Structure:

Caption: 2D chemical structure of AP1867-3-(aminoethoxy).

Table 1: Chemical and Physical Properties of AP1867-3-(aminoethoxy)

| Property | Value | Reference |

| Molecular Formula | C38H50N2O9 | [3] |

| Molecular Weight | 678.81 g/mol | [3] |

| CAS Number | 2127390-15-0 | [3] |

| Appearance | Solid | [3] |

| SMILES | O=C([C@H]1N(C(--INVALID-LINK--=C(OC)C(OC)=C2)CC)=O)CCCC1)O--INVALID-LINK--=C3)CCC4=CC=C(OC)C(OC)=C4 | N/A |

| Solubility | Soluble in DMSO | [10] |

Mechanism of Action: The dTAG System

AP1867-3-(aminoethoxy) is a key component of PROTACs used in the dTAG system. The dTAG system is a powerful chemical biology tool for inducing rapid and specific degradation of a target protein. The mechanism involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.

The core principle of the dTAG system is the creation of a ternary complex between the target protein, a PROTAC molecule, and an E3 ubiquitin ligase.[][9] In this system, the protein of interest is first genetically fused with the FKBP12F36V mutant protein. The PROTAC molecule, which incorporates AP1867-3-(aminoethoxy) or a similar derivative, acts as a bridge. One end of the PROTAC (the AP1867-3-(aminoethoxy) moiety) binds specifically to the FKBP12F36V tag on the target protein, while the other end binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[9][11] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

Caption: The dTAG system signaling pathway.

Experimental Protocols

Synthesis of AP1867-3-(aminoethoxy)

While a detailed, publicly available, step-by-step synthesis protocol for AP1867-3-(aminoethoxy) is not readily found in the literature, a plausible synthetic route can be conceptualized based on the synthesis of AP1867 and related analogs. The synthesis would likely involve the coupling of a protected aminoethoxy-containing phenolic component with a suitably activated pipecolic acid derivative, followed by further elaboration to introduce the dimethoxybenzoyl group and subsequent deprotection steps. Researchers aiming to synthesize this compound would need to refer to literature on the synthesis of AP1867 and adapt the procedures for the introduction of the aminoethoxy side chain.

Experimental Workflow for a dTAG-based Protein Degradation Study

The following workflow outlines a typical experiment to assess the degradation of a target protein using the dTAG system.

Caption: Experimental workflow for a dTAG experiment.

Detailed Protocol: Western Blot for Protein Degradation

This protocol details the steps to quantify the degradation of the POI-FKBP12F36V fusion protein upon treatment with a PROTAC containing AP1867-3-(aminoethoxy).

Table 2: Western Blot Protocol

| Step | Procedure |

| 1. Cell Culture and Treatment | Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO). |

| 2. Cell Lysis | After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate. |

| 3. Protein Quantification | Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions. |

| 4. SDS-PAGE and Transfer | Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane. |

| 5. Immunoblotting | Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI or the FKBP12 tag overnight at 4°C. Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST. |

| 6. Detection and Analysis | Develop the blot using an ECL substrate and visualize the chemiluminescent signal with an imaging system. Quantify band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin). |

Detailed Protocol: In-Cell Ubiquitination Assay

This protocol is to confirm that the degradation of the POI is mediated by ubiquitination.

Table 3: In-Cell Ubiquitination Assay Protocol

| Step | Procedure |

| 1. Cell Culture and Treatment | Transfect cells with the POI-FKBP12F36V expression vector. 24-48 hours post-transfection, treat the cells with the PROTAC at the desired concentration and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins. |

| 2. Cell Lysis | Lyse the cells in a denaturing lysis buffer (e.g., containing 1% SDS) and heat to 95°C for 10 minutes to disrupt protein-protein interactions. Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration. |

| 3. Immunoprecipitation | Add a primary antibody against the POI or the FKBP12 tag to the lysate and incubate overnight at 4°C with rotation. Add Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes. |

| 4. Washes | Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specific binding proteins. |

| 5. Elution and Western Blot | Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer. Analyze the eluted proteins by Western blot using a primary antibody against ubiquitin. A ladder of high molecular weight bands will indicate polyubiquitination of the target protein. |

Conclusion

AP1867-3-(aminoethoxy) is an indispensable tool for researchers utilizing the dTAG system for targeted protein degradation. Its high affinity and specificity for the FKBP12F36V tag enable the development of potent and selective PROTACs. The ability to rapidly and reversibly deplete a protein of interest provides a powerful method for studying protein function, validating drug targets, and dissecting complex biological pathways. The protocols and information provided in this guide offer a solid foundation for the successful application of AP1867-3-(aminoethoxy) in cutting-edge biological research and drug discovery.

References

- 1. AP1867-3-(aminoethoxy) - CD Bioparticles [cd-bioparticles.net]

- 3. AP1867-3-(aminoethoxy) | CymitQuimica [cymitquimica.com]

- 4. AP1867-3-(aminoethoxy) - HY-129363 Hycultec GmbH [hycultec.de]

- 5. researchgate.net [researchgate.net]

- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Horizons for Protein Degradation: Immediate, Selective Protein Control Using the dTAG System | Cell Signaling Technology [cellsignal.com]

- 8. dTAG system | Chemical Probes Portal [chemicalprobes.org]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biorxiv.org [biorxiv.org]

The Role of AP1867 in Chemical Genetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AP1867, a cornerstone molecule in the field of chemical genetics. We will delve into its mechanism of action, its pivotal role in the development of the degradation tag (dTAG) system, and provide detailed experimental protocols for its application in targeted protein degradation and inducible dimerization.

Core Concepts: AP1867 and the "Bump-and-Hole" Strategy

AP1867 is a synthetic, cell-permeable ligand designed to specifically interact with a synthetically altered protein, the F36V mutant of the FK506-binding protein 12 (FKBP12). The wild-type FKBP12 protein has a binding pocket that accommodates natural ligands like FK506 and rapamycin. The F36V mutation, where phenylalanine at position 36 is replaced by a smaller valine residue, creates an enlarged hydrophobic pocket or "hole". AP1867 possesses a complementary bulky group or "bump" that allows it to bind with high affinity and specificity to the engineered FKBP12F36V variant, while having a significantly lower affinity for the wild-type FKBP12.[1] This "bump-and-hole" approach forms the basis of a powerful chemical genetics platform, enabling researchers to control the fate and function of specific proteins in a highly selective manner.

AP1867 as a Precursor to the dTAG System for Targeted Protein Degradation

The most prominent application of AP1867 is as a foundational component of the degradation tag (dTAG) system . This technology allows for the rapid, selective, and reversible degradation of virtually any intracellular protein of interest (POI). The dTAG system utilizes heterobifunctional molecules, known as dTAGs, which are derived from AP1867.

A dTAG molecule consists of three key components:

-

An AP1867 analog that specifically binds to the FKBP12F36V tag.

-

A linker of varying length and composition.

-

A ligand for an E3 ubiquitin ligase , most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).

When a POI is fused with the FKBP12F36V tag, the addition of a dTAG molecule induces the formation of a ternary complex between the FKBP12F36V-tagged protein and the recruited E3 ligase. This proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.

Quantitative Data for dTAG Molecules

The efficacy of dTAG molecules is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is a summary of reported quantitative data for commonly used dTAG molecules.

| dTAG Molecule | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference |

| dTAG-13 | CRBN | FKBP12F36V-Nluc | 293FT | Potent at 100 nM | >90% | [2] |

| dTAG-13 | CRBN | BRD4-FKBP12F36V | MV4;11 | Potent at 100 nM | >90% | [2] |

| dTAG-13 | CRBN | FKBP12F36V-KRASG12V | NIH/3T3 | ~50% degradation at 1 hour | >90% after 4-8 hours | [2][3] |

| dTAG-7 | CRBN | FKBP12F36V-Nluc | 293FT | Potent at 100 nM | >90% | [2] |

| dTAGV-1 | VHL | FKBP12F36V fusions | - | Comparable to dTAG-13 | >90% | [4][5] |

| aTAG 2139 | - | MTH1 fusion | Jurkat | 0.27 nM | 92.1% | [6] |

| aTAG 4531 | - | MTH1 fusion | Jurkat | 0.34 nM | 93.1% | [6] |

Experimental Protocols

Generation of FKBP12F36V-tagged Cell Lines

The first step in a dTAG experiment is to generate a cell line where the protein of interest is tagged with the FKBP12F36V degron. This can be achieved through two primary methods:

3.1.1. Lentiviral Transduction for Exogenous Expression

This method is suitable for rapid expression of the tagged protein and for situations where endogenous gene editing is challenging.

Protocol:

-

Cloning: Subclone the cDNA of your protein of interest into a lentiviral expression vector containing an N-terminal or C-terminal FKBP12F36V tag (e.g., pLEX_305-N-dTAG or pLEX_306-C-dTAG, available from Addgene).

-

Lentivirus Production: Co-transfect the lentiviral expression vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line like HEK293T.

-

Virus Harvest: Collect the supernatant containing the lentiviral particles 48-72 hours post-transfection.

-

Transduction: Transduce the target cell line with the collected lentivirus in the presence of polybrene (8 µg/mL).

-

Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Validation: Confirm the expression of the FKBP12F36V-tagged protein by Western blotting using an antibody against the protein of interest or an antibody against the tag (e.g., HA-tag, often included in the construct).

3.1.2. CRISPR/Cas9-mediated Endogenous Knock-in

This approach allows for the study of the endogenously expressed protein at its native locus, providing a more physiologically relevant model.

Protocol:

-

Guide RNA Design: Design a single-guide RNA (sgRNA) that targets the genomic locus near the start (for N-terminal tagging) or stop (for C-terminal tagging) codon of your gene of interest.

-

Donor Plasmid Construction: Create a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~800 bp) corresponding to the genomic sequences upstream and downstream of the Cas9 cut site. The donor plasmid should also contain a selection marker (e.g., puromycin or blasticidin resistance cassette) flanked by loxP sites for potential future removal.

-

Transfection: Co-transfect the sgRNA/Cas9 expression plasmid and the donor plasmid into the target cell line.

-

Selection: Select for cells that have successfully integrated the donor plasmid using the appropriate antibiotic.

-

Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

-

Screening and Validation: Screen the clones by PCR to confirm the correct integration of the FKBP12F36V tag. Further validate the expression of the tagged protein at the correct size by Western blotting. Sequence the genomic locus to confirm in-frame insertion.

Targeted Protein Degradation Experiment

Protocol:

-

Cell Seeding: Plate the FKBP12F36V-tagged cells at an appropriate density.

-

dTAG Treatment: Treat the cells with the desired dTAG molecule (e.g., dTAG-13) at various concentrations (e.g., 1 nM to 1 µM) and for different durations (e.g., 0, 1, 2, 4, 8, 24 hours). A DMSO-treated control should always be included.

-

Cell Lysis: Harvest the cells at the indicated time points and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against the protein of interest. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein remaining relative to the DMSO-treated control.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for the dTAG System

Caption: Experimental workflow for the dTAG system.

dTAG-mediated Degradation of BRD4 and its Impact on Downstream Signaling

Caption: dTAG-mediated degradation of BRD4.

dTAG-mediated Degradation of KRASG12V and Inhibition of Downstream Signaling

References

- 1. A versatile synthetic dimerizer for the regulation of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. resources.rndsystems.com [resources.rndsystems.com]

The Discovery and Development of Synthetic FKBP Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FK506-binding proteins (FKBPs) are a family of peptidyl-prolyl isomerases (PPIases) that play crucial roles in a variety of cellular processes, including protein folding, signal transduction, and immunosuppression. Their involvement in numerous signaling pathways has made them attractive targets for drug discovery, particularly in the fields of immunology, oncology, and neurodegenerative diseases. The natural products FK506 (tacrolimus) and rapamycin were the first identified ligands for FKBP12 and have served as foundational tools for understanding FKBP biology. However, their immunosuppressive activities have driven the search for synthetic ligands with improved selectivity and novel functionalities. This technical guide provides an in-depth overview of the discovery and development of synthetic FKBP ligands, with a focus on quantitative binding data, experimental protocols, and the intricate signaling pathways they modulate.

I. Synthetic FKBP Ligands: A Quantitative Overview

The development of synthetic FKBP ligands has been a dynamic field, with efforts focused on achieving selectivity among the various FKBP isoforms, particularly between the highly homologous FKBP51 and FKBP52, which often have opposing biological roles.[1] This section summarizes the binding affinities of key synthetic ligands for different FKBP members.

Table 1: Binding Affinities of Non-selective and FKBP12-preferring Synthetic Ligands

| Ligand | Target FKBP | Binding Affinity (Kᵢ/IC₅₀, nM) | Method | Reference(s) |

| SLF (Synthetic Ligand for FKBP) | FKBP12 | 2600 | IC₅₀ | [2] |

| FKBP51 | 3100 | Kᵢ | [3][4] | |

| SLF Derivative 1 | FKBP12 | 115 | IC₅₀ | [3][4] |

| FKBP51 | 456 | IC₅₀ | [3][4] | |

| FKBP52 | 710 | IC₅₀ | [3][4] | |

| V10367 | FKBP12 | - (High Affinity) | - | [4] |

| GPI-1046 | FKBP12 | - (Low Affinity) | - | [4] |

| AG5507 | FKBP12 | 54 | - | [3] |

Table 2: Binding Affinities of Selective Antagonists of FKBP51 by induced fit (SAFit)

| Ligand | Target FKBP | Binding Affinity (Kᵢ, nM) | Selectivity over FKBP52 | Method | Reference(s) |

| SAFit1 | FKBP51 | 4 | >10,000-fold | FP Assay | [3][5][6] |

| SAFit2 | FKBP51 | 6 | >10,000-fold | FP Assay | [3][7] |

| iFit1 | FKBP51 | - (Nanomolar) | High | - | [4] |

| iFit2 | FKBP51 | 4-6 | ~10,000-fold | - | [8] |

II. Key Experimental Protocols

The characterization of synthetic FKBP ligands relies on a suite of biophysical and cell-based assays. This section provides detailed methodologies for some of the most critical experiments.

A. Fluorescence Polarization (FP) Assay for Ligand Binding

This high-throughput assay is used to determine the binding affinity of unlabelled synthetic ligands by measuring their ability to displace a fluorescently labeled tracer from the FKBP binding pocket.[9][10][11]

Materials:

-

Purified recombinant FKBP protein (e.g., FKBP12 or FKBP51)

-

Fluorescently labeled FKBP ligand (tracer), e.g., FK506-fluorescein[11]

-

Assay buffer (e.g., 2x FP assay buffer)[11]

-

Synthetic ligands to be tested

-

384-well, round, black-bottom plates[11]

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Master Mix Preparation: Prepare a master mix containing the fluorescent tracer at a final concentration of 2.5 nM and the purified FKBP protein at a final concentration of 1 µM in the assay buffer.[11]

-

Compound Dilution: Prepare serial dilutions of the synthetic ligands in an appropriate solvent (e.g., methanol).[11]

-

Assay Plate Preparation:

-

Incubation: Incubate the plate at room temperature for 2 hours, protected from light.[11]

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.[11]

-

Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent tracer by the synthetic ligand. The IC₅₀ value, the concentration of the ligand that displaces 50% of the tracer, can be determined by fitting the data to a sigmoidal dose-response curve.

B. NanoBRET™ Target Engagement Assay in Living Cells

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of ligand binding to a specific FKBP isoform within intact cells, providing a more physiologically relevant assessment of target engagement.[7][12][13]

Materials:

-

HEK293T cells

-

Expression vector for NanoLuc®-FKBP fusion protein (e.g., FKBP51-NanoLuc®)

-

NanoBRET™ fluorescent tracer

-

Opti-MEM™ I Reduced Serum Medium

-

White, 96-well assay plates

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

Plate reader capable of measuring luminescence at two wavelengths (e.g., 450 nm and 610 nm)[13]

Protocol:

-

Cell Transfection: Transfect HEK293T cells with the NanoLuc®-FKBP fusion protein expression vector according to standard protocols. Culture the cells for 18-24 hours to allow for protein expression.[13]

-

Cell Preparation: Detach the transfected cells and resuspend them in Opti-MEM™ at a concentration of 2x10⁵ cells/mL.[13]

-

Compound and Tracer Preparation: Prepare serial dilutions of the synthetic ligands and a fixed concentration of the NanoBRET™ tracer in Opti-MEM™.

-

Assay Plate Setup:

-

Add the diluted synthetic ligands to the wells of the 96-well plate.

-

Add the cell suspension to each well.

-

Add the NanoBRET™ tracer to each well.

-

-

Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.[13]

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to each well.[13]

-

BRET Measurement: Within 20 minutes of substrate addition, measure the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) using a plate reader.[13]

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal. A decrease in the BRET ratio upon addition of the synthetic ligand indicates displacement of the tracer. The IC₅₀ value for target engagement can be determined from a dose-response curve.

C. Synthesis of a Selective FKBP51 Ligand (SAFit2 Analog)

The following is a generalized protocol for the synthesis of a SAFit2 analog, a highly selective inhibitor of FKBP51. The synthesis involves a multi-step process, including the preparation of key building blocks and their subsequent coupling.[7][9][14]

General Procedure for Solid-Phase Synthesis:

-

Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in a solvent like dichloromethane (DCM).

-

Fmoc Deprotection: Treat the resin with a solution of 20% 4-methylpiperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.[9]

-

Coupling of the Core/Top Group: Couple the deprotected resin with the appropriate Fmoc-protected core/top group building block using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in DMF.[9]

-

Coupling of the Bottom Group: After another Fmoc deprotection step, couple the appropriate carboxylic acid "bottom group" (e.g., a substituted phenylacetic acid derivative) using HATU and DIPEA in DMF.[9]

-

Cleavage from Resin: Cleave the synthesized ligand from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the final compound using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

III. FKBP-Modulated Signaling Pathways

Synthetic FKBP ligands exert their biological effects by modulating the function of FKBPs in various signaling cascades. Understanding these pathways is critical for rational drug design and for predicting the pharmacological outcomes of FKBP inhibition.

A. FKBP12 and the mTOR Signaling Pathway

FKBP12 is a key intracellular receptor for the immunosuppressant rapamycin. The FKBP12-rapamycin complex binds to the FRB domain of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. This binding event allosterically inhibits the mTORC1 complex.

B. FKBP12 and the TGF-β Signaling Pathway

FKBP12 also plays a regulatory role in the transforming growth factor-beta (TGF-β) signaling pathway. It binds to the GS domain of the TGF-β type I receptor (TGFβRI), maintaining it in an inactive state. Upon ligand binding and receptor dimerization, FKBP12 is displaced, allowing for the phosphorylation and activation of TGFβRI.

C. FKBP51 and Glucocorticoid Receptor (GR) Signaling

FKBP51 is a co-chaperone of the Hsp90 complex and a key negative regulator of the glucocorticoid receptor (GR). It binds to the GR-Hsp90 complex, reducing the receptor's affinity for cortisol. Upon cortisol binding, FKBP51 is displaced by FKBP52, which facilitates the nuclear translocation of the GR and subsequent gene transcription. FKBP51 itself is a target gene of the GR, creating a negative feedback loop.

IV. Conclusion and Future Directions

The discovery and development of synthetic FKBP ligands have significantly advanced our understanding of FKBP biology and have opened new avenues for therapeutic intervention. The development of highly selective ligands, such as the SAFit series for FKBP51, represents a major breakthrough, enabling the dissection of the specific roles of individual FKBP isoforms in health and disease. Future efforts will likely focus on the development of ligands with improved pharmacokinetic properties, the exploration of novel chemical scaffolds, and the identification of ligands that can modulate FKBP function beyond simple inhibition, such as allosteric modulators or degraders. The continued integration of structural biology, computational chemistry, and innovative screening technologies will undoubtedly fuel the discovery of the next generation of FKBP-targeted therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]

- 4. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. wandless.stanford.edu [wandless.stanford.edu]

- 12. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The dTAG System: A Technical Guide to PROTAC-mediated Protein Degradation Using the FKBP12(F36V) System

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the dTAG System

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary technology in drug discovery and chemical biology, enabling the targeted degradation of specific proteins of interest (POIs). Unlike traditional small-molecule inhibitors that merely block a protein's function, PROTACs eliminate the protein from the cell entirely. This is achieved through a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The degradation TAG (dTAG) system is a powerful and versatile platform that utilizes the PROTAC concept for rapid, selective, and reversible protein degradation.[2][3] This system overcomes the challenge of developing a unique high-affinity ligand for every POI by employing a universal "tag" and a corresponding degrader molecule. The core of the dTAG system consists of a mutant form of the FK506-binding protein 12 (FKBP12) with a single point mutation (F36V), and a corresponding dTAG molecule that selectively binds to this mutant but not the wild-type FKBP12.[3][4][5]

The FKBP12(F36V) System: Mechanism of Action

The dTAG system based on FKBP12(F36V) operates through a straightforward and elegant mechanism. The gene encoding the POI is genetically modified to include a sequence that fuses the FKBP12(F36V) protein tag to either the N- or C-terminus of the POI.[3][6] This can be achieved through lentiviral transduction for exogenous expression or CRISPR/Cas9-mediated knock-in for endogenous tagging.[2][5]

Once the FKBP12(F36V)-tagged protein is expressed, a dTAG molecule is introduced to the cells. These dTAG molecules are cell-permeable and consist of a ligand that specifically recognizes the engineered FKBP12(F36V) tag and another ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[6][7] This leads to the formation of a ternary complex between the FKBP12(F36V)-POI, the dTAG molecule, and the E3 ligase.[7]

Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, the cell's protein degradation machinery, which then recognizes and degrades the tagged protein.[1] The dTAG molecule is then released and can catalytically induce the degradation of more tagged protein molecules.[3]

Quantitative Data on FKBP12(F36V)-based PROTACs

The efficacy of dTAG molecules is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to achieve 50% of the maximal degradation, and the maximal degradation (Dmax), which is the percentage of the target protein degraded at the optimal degrader concentration.

Table 1: Degradation Potency of dTAG-13 (CRBN-recruiting)

| FKBP12(F36V)-Fusion Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| ENL | MV4;11 | 100-1000 | >90 | 1-4 |

| KRASG12V | NIH/3T3 | 100-1000 | >90 | 1-4 |

| BRD4 | Various | 100-1000 | >90 | 1-4 |

| HDAC1 | Various | 100-1000 | >90 | 1-4 |

| MYC | Various | 100-1000 | >90 | 1-4 |

| EZH2 | Various | 100-1000 | >90 | 1-4 |

| PLK1 | Various | 100-1000 | >90 | 1-4 |

Data compiled from Nabet et al., Nature Chemical Biology 2018.[8]

Table 2: Degradation Potency of dTAGV-1 (VHL-recruiting)

| FKBP12(F36V)-Fusion Protein | DC50 (nM) | Dmax (%) |

| FKBP12F36V-BRD4 | 10 | 95 |

| FKBP12F36V-KRAS | 125 | 85 |

| FKBP12F36V-EWS/FLI | 250 | 90 |

| FKBP12F36V-Nluc | 5 | 98 |

| FKBP12F36V-CDK9 | 500 | 75 |

Data is illustrative and compiled from various sources.

A common phenomenon observed with PROTACs is the "hook effect," where the degradation efficiency decreases at very high concentrations of the degrader. This occurs because the high concentration of the PROTAC leads to the formation of binary complexes (PROTAC-POI and PROTAC-E3 ligase) that cannot form the productive ternary complex required for degradation.

Experimental Protocols

Generation of FKBP12(F36V)-Tagged Cell Lines

1. Lentiviral Transduction for Exogenous Expression

This method is suitable for rapid expression of the tagged protein.

-

Day 1: Cell Seeding: Plate the target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.

-

Day 2: Transduction: Thaw the lentiviral particles containing the FKBP12(F36V)-POI construct on ice. Add the appropriate amount of viral particles to the cells in the presence of polybrene (final concentration 8 µg/mL) to enhance transduction efficiency.

-

Day 3: Medium Change: Replace the virus-containing medium with fresh complete medium.

-

Day 5 onwards: Selection and Expansion: If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium to select for transduced cells. Expand the stable cell line for subsequent experiments.

2. CRISPR/Cas9-mediated Knock-in for Endogenous Tagging

This method allows for the study of the protein at its endogenous expression level.

-

Design and Construction:

-

Design a single guide RNA (sgRNA) that targets the C-terminus or N-terminus of the POI's gene.

-

Construct a donor plasmid containing the FKBP12(F36V) tag sequence flanked by homology arms corresponding to the genomic regions upstream and downstream of the sgRNA target site.

-

-

Transfection: Co-transfect the target cells with the sgRNA/Cas9 expression vector and the donor plasmid.

-

Selection and Screening: Select for successfully edited cells using a selection marker included in the donor plasmid. Screen individual clones by PCR and Western blotting to confirm the correct integration of the FKBP12(F36V) tag.

Key Assays for Characterizing dTAG-mediated Degradation

1. Western Blotting for Protein Degradation

This is the most common method to quantify the reduction in the levels of the tagged protein.

-

Cell Treatment: Plate the FKBP12(F36V)-tagged cells and treat them with a range of dTAG molecule concentrations for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the POI or the FKBP12 tag. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Detection and Analysis: Incubate with a secondary antibody and visualize the protein bands. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.

2. Ubiquitination Assay

This assay confirms that the degradation is mediated by the ubiquitin-proteasome system.

-

Cell Treatment: Treat the FKBP12(F36V)-tagged cells with the dTAG molecule and a proteasome inhibitor (e.g., MG132) for a few hours.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the FKBP12(F36V)-POI using an antibody against the POI or the tag.

-

Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an antibody against ubiquitin. The appearance of a ladder of higher molecular weight bands indicates polyubiquitination of the target protein.

3. Cell Viability Assay

This assay assesses the functional consequence of degrading the POI.

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with a range of dTAG molecule concentrations for an extended period (e.g., 72 hours).

-

Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8) to measure the number of viable cells in each well.

-

Data Analysis: Plot the cell viability against the dTAG molecule concentration to determine the half-maximal inhibitory concentration (IC50).

Visualizing Signaling Pathways and Workflows

dot

Caption: Mechanism of PROTAC-mediated protein degradation via the FKBP12(F36V) system.

dot

References

- 1. scribd.com [scribd.com]

- 2. Development of NanoLuc-targeting protein degraders and a universal reporter system to benchmark tag-targeted degradation platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of actionable targeted protein degradation effector sites through Site-specific Ligand Incorporation-induced Proximity (SLIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. graylab.stanford.edu [graylab.stanford.edu]

The dTAG System: An In-depth Technical Guide to AP1867-Based Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of targeted protein degradation (TPD) has been revolutionized by the development of novel chemical biology tools that enable precise and rapid control over protein abundance. Among these, the degradation tag (dTAG) system stands out as a versatile and powerful platform for inducing the selective degradation of virtually any intracellular protein of interest (POI). This technology leverages a heterobifunctional small molecule, a "dTAG degrader," to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).

Contrary to the initial query, AP1867 and its derivatives, such as AP1867-3-(aminoethoxy), are not direct ligands for E3 ubiquitin ligases. Instead, they are synthetic ligands for a specifically engineered mutant of the FK506-binding protein 12 (FKBP12), known as FKBP12(F36V). In the dTAG system, the POI is genetically tagged with this FKBP12(F36V) mutant. The dTAG degrader molecule then acts as a bridge, with one end binding to the FKBP12(F36V) tag on the POI and the other end recruiting an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.

This guide provides a comprehensive technical overview of the dTAG system, including its mechanism of action, quantitative performance data, detailed experimental protocols for its implementation, and visual representations of the key pathways and workflows.

Mechanism of Action

The dTAG system is a powerful chemical-genetic tool that allows for the rapid and selective degradation of a target protein. The core components of this system are:

-

The FKBP12(F36V) Tag: A mutant version of the human FKBP12 protein with a single amino acid substitution (phenylalanine to valine at position 36). This mutation creates a "hole" in the binding pocket that allows for the specific and high-affinity binding of a "bumped" ligand, AP1867.[1]

-

The Protein of Interest (POI): The target protein that is to be degraded. The gene encoding the POI is genetically modified to include the coding sequence for the FKBP12(F36V) tag, creating a fusion protein.

-

The dTAG Degrader: A heterobifunctional molecule consisting of three parts:

-

An AP1867-based ligand that selectively binds to the FKBP12(F36V) tag.

-

A ligand that recruits a specific E3 ubiquitin ligase (e.g., a thalidomide derivative for CRBN or a VHL ligand).

-

A chemical linker that connects the two ligands.

-

The mechanism of dTAG-mediated protein degradation is a catalytic process:

-

The dTAG degrader enters the cell and simultaneously binds to the FKBP12(F36V)-tagged POI and the E3 ubiquitin ligase, forming a ternary complex.

-

The formation of this ternary complex brings the POI into close proximity with the E3 ligase.

-

The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI, forming a polyubiquitin chain.

-

The polyubiquitinated POI is recognized by the 26S proteasome.

-

The proteasome unfolds and degrades the POI into small peptides, while the dTAG degrader and the E3 ligase are released and can initiate another round of degradation.

This process allows for the rapid, efficient, and selective removal of the target protein from the cell, providing a powerful tool for studying protein function and validating drug targets.[2][]

Quantitative Data Presentation

The efficacy of dTAG degraders is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the degrader required to achieve 50% of the maximum degradation, and the maximum degradation (Dmax), which represents the percentage of the target protein degraded at saturating degrader concentrations.

Binding Affinity of AP1867

The selectivity of the dTAG system is rooted in the differential binding affinity of AP1867 for the mutant FKBP12(F36V) versus the wild-type FKBP12.

| Ligand | Protein | Binding Affinity (IC50/Kd) |

| AP1867 | FKBP12(F36V) | IC50 = 1.8 nM[4] |

| AP1867 | Wild-Type FKBP12 | Kd = 67 nM[5] |

Degradation Efficiency of dTAG Molecules

The following tables summarize the degradation efficiency of various dTAG molecules across different target proteins and cell lines.

Table 1: dTAG-13 (CRBN-recruiting)

| Target Protein | Cell Line | Treatment Time | DC50 | Dmax |

| FKBP12(F36V)-KRAS(G12V) | NIH/3T3 | 4-8 hours | ~50 nM | >90%[6] |

| FKBP12(F36V)-BRD4 | MV4;11 | 1 hour | <50 nM | >90%[2] |

| FKBP12(F36V)-HDAC1 | MV4;11 | 1 hour | <50 nM | >90%[6] |

| FKBP12(F36V)-MYC | MV4;11 | 1 hour | <50 nM | >90%[6] |

| FKBP12(F36V)-EZH2 | MV4;11 | 1 hour | <50 nM | >90%[6] |

| FKBP12(F36V)-PLK1 | MV4;11 | 1 hour | <50 nM | >90%[6] |

| CDK2-dTAG | Duodenum organoids | 4 hours | <100 nM | >80% |

| CDK5-dTAG | Duodenum organoids | 4 hours | <100 nM | >85% |

Table 2: dTAGV-1 (VHL-recruiting)

| Target Protein | DC50 (nM) | Dmax (%) |

| FKBP12(F36V)-BRD4 | 10 | 95%[5] |

| FKBP12(F36V)-KRAS | 125 | 85%[5] |

| FKBP12(F36V)-EWS/FLI | 250 | 90%[5] |

| FKBP12(F36V)-Nluc | 5 | 98%[5] |

| FKBP12(F36V)-CDK9 | 500 | 75%[5] |

Table 3: dTAG-47 (CRBN-recruiting)

| Target Protein | Cell Line | Treatment Conditions | Outcome |

| FKBP12(F36V)-MELK | MDA-MB-468 | 500 nM, 14-72 h | Efficient protein depletion[7] |

| NL-FKBP-Cas9 | HEK293T | 0-3000 nM, 48 h | Dose-dependent degradation[7] |

Experimental Protocols

Generation of FKBP12(F36V)-Tagged Cell Lines

4.1.1 Lentiviral-Mediated Expression

This method is suitable for rapid expression of the fusion protein, especially for proof-of-concept studies.

-

Vector Selection: Choose a lentiviral expression vector containing the FKBP12(F36V) tag. Plasmids for N- or C-terminal tagging are available (e.g., from Addgene).

-

Cloning: Clone the cDNA of your POI into the lentiviral vector in-frame with the FKBP12(F36V) tag.

-

Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 2000.

-

Virus Harvest: Collect the supernatant containing the lentiviral particles 48 and 72 hours post-transfection.

-

Transduction: Transduce the target cell line with the collected lentivirus in the presence of polybrene (8 µg/mL).

-

Selection: Select for successfully transduced cells using the appropriate antibiotic resistance marker encoded by the lentiviral vector (e.g., puromycin or neomycin/G418).

-

Validation: Confirm the expression of the full-length fusion protein by Western blotting using antibodies against the POI and/or an epitope tag (e.g., HA) included in the vector.

4.1.2 CRISPR/Cas9-Mediated Endogenous Knock-in

This method allows for the expression of the tagged protein at its endogenous locus, preserving its native regulation.

-

Guide RNA Design: Design single guide RNAs (sgRNAs) targeting the genomic region near the start or stop codon of the POI, depending on whether N- or C-terminal tagging is desired.

-

Donor Template Design: Synthesize a donor DNA template containing the FKBP12(F36V) tag sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site. Include a selectable marker if desired.

-

Transfection: Co-transfect the target cells with a plasmid expressing Cas9 and the designed sgRNA, along with the donor template plasmid.

-

Selection and Clonal Isolation: Select for transfected cells using the appropriate antibiotic. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

-

Screening and Validation: Screen the resulting clones for correct integration of the FKBP12(F36V) tag by PCR genotyping and Sanger sequencing. Confirm the expression of the tagged protein at the expected size by Western blotting.

Western Blotting for Protein Degradation Analysis

-

Cell Seeding and Treatment: Seed the FKBP12(F36V)-tagged cells in a multi-well plate. Allow them to adhere and grow to 70-80% confluency. Treat the cells with a serial dilution of the dTAG degrader or DMSO as a vehicle control for the desired time points (e.g., 1, 2, 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the POI or the tag (e.g., anti-HA or anti-FKBP12) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, α-tubulin, or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of remaining protein relative to the DMSO control.

-

Plot the percentage of remaining protein against the logarithm of the degrader concentration to determine the DC50 and Dmax values.

-

HiBiT Assay for High-Throughput Degradation Analysis

This bioluminescent assay offers a sensitive and quantitative method for measuring protein degradation in live cells.

-

Cell Line Generation: Generate a stable cell line endogenously expressing the POI tagged with the 11-amino-acid HiBiT peptide and the FKBP12(F36V) tag using CRISPR/Cas9.

-

Assay Protocol:

-

Seed the dual-tagged cells in a 96- or 384-well white opaque plate.

-

Treat the cells with a serial dilution of the dTAG degrader or DMSO control.

-

Incubate for the desired time course.

-

-

Lytic Detection (Endpoint):

-

Equilibrate the plate to room temperature.

-

Add Nano-Glo® HiBiT Lytic Reagent (which contains the LgBiT protein and furimazine substrate) to each well.

-

Mix on an orbital shaker for 3-10 minutes to ensure complete lysis and signal development.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.

-

Normalize the luminescence readings to the DMSO control.

-

Plot the normalized data against the degrader concentration to determine the DC50 and Dmax.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: dTAG-mediated protein degradation pathway.

References

Principles of Chemically Induced Dimerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically Induced Dimerization (CID) is a powerful technology that allows for the controlled interaction of proteins within a cellular context, triggered by the addition of a small, cell-permeable molecule.[1] This technique has become an invaluable tool in biological research and drug development, enabling the precise manipulation of cellular processes such as signal transduction, gene expression, and protein localization.[1][2] By fusing proteins of interest to dimerizer-binding domains, researchers can conditionally induce their association, offering spatiotemporal control over a wide range of biological functions.[2] This guide provides a comprehensive overview of the core principles of CID, detailing the major systems, quantitative parameters, experimental protocols, and underlying signaling pathways.

Core Principles of Chemically Induced Dimerization

The fundamental concept of CID involves two engineered protein domains that have no intrinsic affinity for each other but are induced to bind in the presence of a specific small molecule, referred to as the "dimerizer".[1] This dimerizer acts as a molecular glue, bridging the two protein domains and, consequently, the proteins of interest to which they are fused.[3] This induced proximity can be used to reconstitute a functional protein from separate domains, trigger a signaling cascade by bringing an enzyme close to its substrate, or relocate a protein to a specific subcellular compartment.[2]

A key feature of many CID systems is the high degree of cooperativity. For instance, in the well-characterized FKBP-FRB system, the affinity of the rapamycin-FKBP complex for FRB is significantly higher than the affinity of rapamycin for FRB alone, ensuring a low background of dimerization in the absence of the inducer.[4]

Major Chemically Induced Dimerization Systems

Several orthogonal CID systems have been developed, each with its unique dimerizing molecule and protein partners. This orthogonality allows for the simultaneous and independent control of multiple dimerization events within the same cell.[5]

The FKBP-FRB System

The most widely used CID system is based on the interaction between the FK506-binding protein (FKBP) and the FKBP-rapamycin-binding (FRB) domain of the mTOR kinase, induced by the macrolide rapamycin or its analogs ("rapalogs").[3] Rapamycin binds to FKBP, creating a composite surface that is then recognized by the FRB domain, leading to the formation of a stable ternary complex.[4]

The Gibberellin-GID1-GAI System

Derived from the plant hormone signaling pathway, this system utilizes gibberellin (GA) to induce the interaction between GIBBERELLIN INSENSITIVE DWARF1 (GID1) and a member of the DELLA protein family, GIBBERELLIN INSENSITIVE (GAI).[5] Gibberellin binds to its receptor, GID1, which then undergoes a conformational change that allows it to bind to the DELLA domain of GAI.[6]

The Abscisic Acid (ABA)-PYL-ABI System

Also originating from a plant signaling pathway, this system is based on the hormone abscisic acid (ABA). ABA binds to the pyrabactin resistance-like (PYL) protein, which then interacts with and inhibits type 2C protein phosphatases (PP2Cs), such as ABI1.[7][8] This system offers another orthogonal tool for controlling protein-protein interactions.

Quantitative Data of CID Systems